molecular formula C14H21N3O2 B14196775 N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide CAS No. 919996-38-6

N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide

Cat. No.: B14196775
CAS No.: 919996-38-6
M. Wt: 263.34 g/mol
InChI Key: YYCASFIVIRBPHM-UHFFFAOYSA-N
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Description

N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzyl-4-piperidone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Glycinamide Moiety: The glycinamide moiety is attached through an amide bond formation reaction, typically using glycine derivatives and coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of N2-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Investigated as a potential therapeutic agent for neurological disorders due to its interaction with specific receptors.

    Pharmacology: Studied for its pharmacokinetic properties and potential as a drug candidate.

    Biochemistry: Used as a probe to study enzyme-substrate interactions and receptor binding.

    Industrial Chemistry: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-2-furamide
  • N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide

Uniqueness

N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide is unique due to its specific structural features, such as the presence of both a benzyl group and a glycinamide moiety. This combination imparts distinct physicochemical properties and biological activities, differentiating it from other piperidine derivatives.

Properties

CAS No.

919996-38-6

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]-N-hydroxyacetamide

InChI

InChI=1S/C14H21N3O2/c18-14(16-19)10-15-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12/h1-5,13,15,19H,6-11H2,(H,16,18)

InChI Key

YYCASFIVIRBPHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCC(=O)NO)CC2=CC=CC=C2

Origin of Product

United States

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